N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide
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Overview
Description
N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide is a synthetic organic compound with the molecular formula C18H20N4O2 and a molecular weight of 324.384 g/mol. This compound is part of the morpholinopyrimidine derivatives, which have shown significant biological activities, particularly in the field of anti-inflammatory agents .
Mechanism of Action
Target of Action
The primary targets of N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, respectively . These changes lead to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in iNOS and COX-2 protein expression . This leads to a decrease in the production of nitric oxide and prostaglandins, resulting in an overall reduction in the inflammatory response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound.
Preparation Methods
The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide involves several steps. One common synthetic route includes the reaction of 2-morpholinopyrimidine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cinnamamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown significant anti-inflammatory activity by inhibiting the production of nitric oxide and cyclooxygenase mRNA expression in macrophage cells.
Medicine: Due to its anti-inflammatory properties, it is being explored as a potential therapeutic agent for inflammation-associated disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide can be compared with other morpholinopyrimidine derivatives and cinnamamide derivatives:
Morpholinopyrimidine Derivatives: Compounds like 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol have shown similar anti-inflammatory activities.
Cinnamamide Derivatives: Derivatives such as N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide have demonstrated antimicrobial, anticancer, and antioxidant properties.
This compound stands out due to its dual functional groups, which contribute to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(E)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(7-6-15-4-2-1-3-5-15)20-14-16-8-9-19-18(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXIXPHRRMOBMY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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